molecular formula C14H22O4 B1662229 C75 CAS No. 218137-86-1

C75

Cat. No.: B1662229
CAS No.: 218137-86-1
M. Wt: 254.32 g/mol
InChI Key: VCWLZDVWHQVAJU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

C75 primarily targets Fatty Acid Synthase (FAS) , an enzyme responsible for the synthesis of fatty acids . FAS is overexpressed in several human carcinomas, including lung cancer . The expression level of FAS is related to cancer progression, aggressiveness, and metastasis .

Mode of Action

This compound inhibits FAS by acting on the KR, ACP, and TE domains of FAS as a competitive irreversible inhibitor . It inhibits purified mammalian FAS with characteristics of a slow-binding inhibitor and also inhibits fatty acid synthesis in human cancer cells . This compound is also an effective activator of Carnitine Palmitoyltransferase-1A (CPT1A) , an enzyme involved in the transport of long-chain acyl-CoAs into mitochondria for fatty acid oxidation .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits FAS activity and stimulates CPT-1, leading to substantially increased fatty acid oxidation . This compound modulates the levels of energy intermediates, thus affecting the energy sensor AMP-activated protein kinase (AMPK) . It also affects glucose metabolism and acetyl-CoA carboxylase (ACC) phosphorylation .

Pharmacokinetics

It’s known that this compound can inhibit fas activity and stimulate cpt-1 in peripheral tissues , suggesting that it can be distributed and exert its effects in various tissues.

Result of Action

This compound’s inhibition of FAS and stimulation of CPT-1 leads to increased fatty acid oxidation, decreased food intake, and profound weight loss . It also causes significant antitumor activity with concomitant inhibition of fatty acid synthesis in tumor tissue . Moreover, this compound treatment leads to mitochondrial dysfunction that is rescued by overexpression of β-ketoacyl-acyl carrier protein synthase or lipoic acid .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the central nervous system plays a critical role in the regulation of energy balance by coordinating peripheral and central signals to assess energy status and regulate feeding behavior . Therefore, the effects of this compound on feeding behavior could be influenced by factors that affect these signals.

Biochemical Analysis

Biochemical Properties

C75 interacts with the enzyme FAS, inhibiting its activity and thus affecting the synthesis of long-chain fatty acids . This interaction is believed to alter various biochemical reactions within the cell. The compound also stimulates carnitine palmitoyltransferase-1 (CPT-1), which is involved in the oxidation of fatty acids .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to partially reverse disease processes in a mouse model of pulmonary arterial hypertension (PAH) . This compound’s benefits may be linked to changes in pathways involved in cell proliferation and inflammation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits FAS, leading to changes in lipid metabolism . It also modulates the levels of energy intermediates, thus affecting the energy sensor AMP-activated protein kinase (AMPK) . This modulation can alter gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, neuronal ATP levels are affected in a biphasic manner with this compound treatment, decreasing initially, followed by a prolonged increase above control levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on mice, this compound treatment led to a significant reduction in food intake and body weight

Metabolic Pathways

This compound is involved in several metabolic pathways. By inhibiting FAS, it impacts the synthesis of long-chain fatty acids . It also stimulates CPT-1, affecting the oxidation of fatty acids . These interactions can lead to changes in metabolic flux or metabolite levels.

Subcellular Localization

Given its role in inhibiting FAS and stimulating CPT-1, it is likely that it may be localized to areas of the cell where these enzymes are active .

Properties

IUPAC Name

4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWLZDVWHQVAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189534
Record name Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218137-86-1
Record name Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218137-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C-75
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218137861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C-75
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E9A8CTX2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: C75 is a synthetic α-methylene-butyrolactone that primarily acts as an inhibitor of fatty acid synthase (FASN) [, ]. It binds to FASN, blocking the synthesis of long-chain saturated fatty acids [, ]. This inhibition leads to a cascade of downstream effects, including:

  • Increased malonyl-CoA levels: As FASN utilizes malonyl-CoA as a substrate, its inhibition leads to malonyl-CoA accumulation [, ].
  • Modulation of AMPK activity: Changes in cellular energy status caused by FASN inhibition affect AMP-activated protein kinase (AMPK) activity, a key energy sensor [].
  • Altered gene expression: this compound treatment impacts the expression of genes involved in fatty acid oxidation, glucose metabolism, and thermogenesis [, ].
  • Induction of apoptosis: In various cancer cell lines, this compound triggers apoptosis through mechanisms involving altered lipid metabolism and cell cycle arrest [, , , ].

A: While the provided abstracts do not include detailed spectroscopic data, they do provide the chemical name of this compound: 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid []. Based on this name, we can deduce:

    ANone: The provided abstracts do not discuss material compatibility or stability of this compound under various conditions. This information would require further research and analysis.

    ANone: this compound itself is not known to possess catalytic properties. It functions as an enzyme inhibitor rather than a catalyst. Therefore, it doesn't have direct applications in catalyzing chemical reactions.

    A: Yes, computational studies have been performed to understand the interaction between this compound and its targets. For instance, 3D docking simulations and kinetic analysis have provided insights into how this compound inhibits carnitine palmitoyltransferase 1 (CPT1) []. Additionally, molecular dynamics simulations have been employed to study the conformational changes of the hepatitis delta virus (HDV) ribozyme in the presence of this compound analogues [, ].

    ANone: SAR studies have investigated the impact of structural modifications on this compound's activity. For example, researchers have found that:

    • The α-methylene-butyrolactone moiety of this compound is crucial for its FASN inhibitory activity [].
    • C273, a reduced form of this compound, lacks the ability to inhibit FASN and is not cytotoxic, highlighting the importance of the specific chemical structure for activity [].
    • The alcohol functionality of the parent phenol in triclosan, a structurally related compound, is essential for its FASN inhibitory activity [].

    ANone: The provided abstracts focus primarily on the biochemical and cellular effects of this compound. Information regarding SHE regulations and compliance would require consultation of relevant safety data sheets and regulatory guidelines.

    ANone: While the provided abstracts don't delve into detailed PK/PD parameters, some insights can be gleaned:

    • This compound can be administered intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.) in animal models [, ].
    • This compound can cross the blood-brain barrier and exert its effects in the hypothalamus [, ].
    • This compound induces transient inanition (loss of appetite) in animal models, which is reversible with nutritional support [].
    • A single i.p. injection of this compound in mice leads to short-term inhibition of CPT1 activity in liver and pancreas mitochondria [].

    ANone: this compound has shown promising efficacy in both in vitro and in vivo settings:

    • In vitro: this compound effectively inhibits FASN activity and induces apoptosis in various cancer cell lines, including breast, prostate, and liver cancer cells [, , , ].
    • In vivo: this compound administration reduces tumor growth in human breast cancer xenografts []. In rodent models, this compound suppresses food intake, reduces body weight, and increases fatty acid oxidation in skeletal muscle [, ].

    ANone: While this compound exhibits promising anticancer and anti-obesity effects, some toxicological aspects have been observed in preclinical studies:

    • Transient inanition: this compound administration in animal models can lead to temporary loss of appetite, which is reversible with nutritional support [].

    A: Research on this compound began in the late 1990s with the identification of its potent inhibitory activity against FASN []. Early studies focused on its potential as an anti-cancer agent due to the overexpression of FASN in various cancers [, ]. Subsequently, this compound garnered attention for its anorexigenic effects and potential as an anti-obesity drug [, , , ]. More recent research has explored its role in other biological processes, such as cognitive function and cellular senescence [, ].

    ANone: Yes, this compound research has fostered collaborations across various disciplines, including:

    • Biochemistry and Pharmacology: Understanding this compound's mechanism of action, target interactions, and metabolic effects [, , , ].
    • Oncology and Cell Biology: Investigating its anticancer properties, effects on cell cycle progression, and induction of apoptosis [, , , , ].
    • Neuroscience and Metabolism: Exploring its role in regulating feeding behavior, energy expenditure, and cognitive function [, , , ].

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